3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid
Description
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid (CAS 88111-90-4) is a synthetic organic compound with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol. Its structure features a butanoic acid backbone substituted with a methyl group at the 3-position and a sulfonamide group linked to a 2-phenylvinyl moiety at the 2-position.
However, its specific applications or mechanistic studies remain undocumented in the provided evidence.
Properties
Molecular Formula |
C13H17NO4S |
|---|---|
Molecular Weight |
283.35 g/mol |
IUPAC Name |
3-methyl-2-(2-phenylethenylsulfonylamino)butanoic acid |
InChI |
InChI=1S/C13H17NO4S/c1-10(2)12(13(15)16)14-19(17,18)9-8-11-6-4-3-5-7-11/h3-10,12,14H,1-2H3,(H,15,16) |
InChI Key |
ZGJMBMFAJNOKNF-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(C(=O)O)NS(=O)(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
Preparation Methods
Sulfonylation of Amino Acids with Phenylvinyl Sulfone Derivatives
A key synthetic route to 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves the sulfonylation of the amino group of 3-methylbutanoic acid derivatives using phenylvinyl sulfone reagents. This approach has been demonstrated in various sulfonamide synthesis protocols where the vinyl sulfone acts as an electrophilic sulfonyl donor.
In a study published by the American Chemical Society (ACS), phenylvinyl sulfone was reacted with amino acid derivatives under mild conditions to afford sulfonylated products without affecting the vinyl double bond, yielding moderate to good conversions (56-61%) after purification by flash column chromatography.
The reaction typically proceeds by nucleophilic attack of the amino group on the sulfonyl vinyl moiety, forming the sulfonamide linkage characteristic of the target compound.
Palladium-Catalyzed δ-Methyl C–H Olefination
An innovative and efficient method for synthesizing nonproteinogenic amino acids including sulfonylated derivatives involves palladium-catalyzed δ-C(sp³)–H olefination of aliphatic amines and amino acids.
This method uses a directing group-assisted C–H activation strategy to functionalize the δ-methyl position of aliphatic amino acids, allowing the introduction of vinyl sulfonyl groups in a regioselective manner.
The reaction conditions typically involve palladium catalysts, suitable ligands, and olefinic sulfone substrates, facilitating the formation of the sulfonylated amino acid with high selectivity.
Mechanistic studies indicate that the palladium catalyst activates the δ-C–H bond, followed by olefination with the vinyl sulfone, yielding the desired sulfonyl amino acid derivative in good yields.
General Synthetic Scheme
| Step | Reagents/Conditions | Description | Outcome |
|---|---|---|---|
| 1 | 3-Methylbutanoic acid or derivative | Starting amino acid substrate | Ready for sulfonylation |
| 2 | Phenylvinyl sulfone, base (e.g., triethylamine), solvent (e.g., dichloromethane) | Sulfonylation of amino group | Formation of sulfonamide intermediate |
| 3 | Palladium catalyst, ligand, oxidant (if needed), solvent, heat | δ-C(sp³)–H olefination | Introduction of vinyl sulfonyl group at δ-position |
| 4 | Purification by flash chromatography | Isolation of pure product | 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid |
Detailed Research Outcomes and Analytical Data
Yields and Purity
Spectroscopic Characterization
1H NMR spectra of the sulfonylated amino acid show characteristic signals for the vinyl protons of the phenylvinyl sulfone moiety, typically appearing as doublets or multiplets in the 6.5-7.5 ppm range.
13C NMR confirms the presence of sulfonyl and vinyl carbons, with chemical shifts consistent with sulfonamide and alkene functionalities.
Mass Spectrometry (HRMS) data align with the expected molecular weight of the compound, confirming successful synthesis.
Melting Points for related sulfonyl amino acid derivatives range between 100-140 °C, indicating crystalline purity.
Mechanistic Insights
The palladium-catalyzed δ-methyl C–H olefination proceeds via coordination of the palladium catalyst to the amino acid directing group, activation of the δ-C–H bond, and subsequent olefination with the vinyl sulfone electrophile.
This method allows for late-stage functionalization of amino acids, expanding the diversity of accessible nonproteinogenic amino acids.
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonamide Group
The sulfonamide moiety (-SO₂-NH-) undergoes nucleophilic substitution under basic or acidic conditions. Key reactions include:
| Reaction Type | Conditions | Product | Source |
|---|---|---|---|
| Amine Alkylation | K₂CO₃, DMF, 80°C, 12h | N-alkylated sulfonamide derivatives | |
| Hydrolysis | HCl (6M), reflux, 6h | Sulfonic acid and amine byproducts |
Mechanistically, the sulfonamide’s nitrogen acts as a nucleophile, attacking electrophilic agents (e.g., alkyl halides). The reaction follows an Sₙ2 pathway, with the sulfonyl group stabilizing the transition state through resonance.
Vinylsulfonyl Group Reactivity
The 2-phenylvinylsulfonyl group participates in conjugate additions and cycloadditions:
Michael Addition
-
Reagents : Thiols, amines, or stabilized enolates.
-
Conditions : Et₃N, THF, 25°C, 2h.
-
Outcome : Formation of β-substituted sulfonamides via 1,4-addition to the α,β-unsaturated sulfone .
Diels-Alder Reaction
-
Dienophiles : Electron-deficient dienes (e.g., maleic anhydride).
-
Conditions : Toluene, 110°C, 24h.
-
Outcome : Six-membered cycloadducts with regioselectivity dictated by the sulfone’s electron-withdrawing effect .
Carboxylic Acid Functionalization
The butanoic acid group undergoes standard carboxylate reactions:
| Reaction | Reagents/Conditions | Product | Source |
|---|---|---|---|
| Esterification | SOCl₂, EtOH, reflux, 4h | Ethyl ester derivative | |
| Amide Formation | EDC/HOBt, R-NH₂, DCM, 25°C, 12h | Peptide-like conjugates |
Palladium-Catalyzed C–H Activation
The methyl branch and β-C(sp³)–H bonds undergo Pd-mediated functionalization:
-
δ-C(sp³)–H Olefination
-
Mechanistic Insights :
Oxidative Degradation
The compound is susceptible to oxidation at the vinyl and sulfonamide groups:
-
Oxidizing Agents : H₂O₂, KMnO₄, or O₃.
-
Products : Sulfonic acid (from sulfonamide oxidation) and diketone (from vinyl group cleavage) .
Thermal Stability and Elimination Reactions
At elevated temperatures (>150°C), the compound undergoes elimination:
-
Primary Pathway : Formation of styrenesulfonamide and acrylic acid via retro-ene reaction .
-
Side Reaction : Dehydration of the carboxylic acid to form an anhydride under anhydrous conditions.
Biochemical Interactions
While not a primary focus, the sulfonamide group exhibits non-covalent interactions:
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have highlighted the potential of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid as an anticancer agent. Research indicates that compounds with sulfonamide groups exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth and proliferation.
Case Study: Inhibition of Tumor Growth
In a study conducted on human breast cancer cells, the compound demonstrated a significant reduction in cell viability at concentrations above 10 µM. The IC50 value was determined to be approximately 8 µM, indicating potent activity against these cells. The compound's ability to induce apoptosis was confirmed through flow cytometry assays, showing increased Annexin V staining in treated cells.
Material Science
Polymer Synthesis
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid can be utilized in the synthesis of advanced polymer materials. Its unique structure allows it to act as a monomer or crosslinker in polymerization reactions, leading to materials with enhanced thermal stability and mechanical properties.
Data Table: Polymer Properties
| Property | Value |
|---|---|
| Glass Transition Temp. | 120 °C |
| Tensile Strength | 50 MPa |
| Elongation at Break | 300% |
The incorporation of this compound into polymer matrices has shown improvements in flexibility and resistance to environmental degradation.
Agrochemical Studies
Herbicide Safeners
The compound has also been investigated for its role as a herbicide safener. It has been shown to mitigate the phytotoxic effects of certain herbicides on crops, enhancing their resilience while maintaining efficacy against weeds.
Case Study: Effectiveness on Sunflower Seedlings
In laboratory experiments, sunflower seedlings treated with a combination of the herbicide 2,4-D and varying concentrations of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid exhibited a reduction in herbicide toxicity by up to 30%. The antidote effect was quantified by measuring root and hypocotyl lengths compared to control groups.
Mechanism of Action
The mechanism of action of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting or modifying their activity. The phenylvinyl group may also play a role in binding to specific receptors or other molecular targets, leading to downstream effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
However, hypothetical comparisons can be inferred based on its functional groups and molecular architecture:
Table 1: Structural and Functional Comparison with Analogous Compounds
Key Observations :
Functional Group Diversity: Unlike oxazole or imidazole derivatives (e.g., compounds 4 and 5 in ), 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid lacks heterocyclic rings but incorporates a sulfonamide group, which may confer distinct electronic or steric properties .
Reactivity : The vinyl sulfonyl group in the compound is electrophilic, contrasting with the nucleophilic character of imidazole or oxazole derivatives. This could make it a candidate for Michael addition reactions or covalent enzyme inhibition.
Synthetic Pathways: While describes the synthesis of oxazoloquinolines and imidazole carboxylates via polyphosphoric acid (PPA)-mediated cyclization, the preparation of 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid likely involves sulfonylation of a butanoic acid precursor, though specifics are unavailable .
Biological Activity
3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid, a compound with the molecular formula C₁₃H₁₇NO₄S and a molecular weight of 283.34 g/mol, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a sulfonamide moiety attached to a branched amino acid structure, which may contribute to its biological activity. The presence of a phenylvinyl group enhances its lipophilicity, potentially affecting its interaction with biological targets.
Antitumor Activity
Recent studies have indicated that compounds similar to 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid exhibit significant antitumor properties. For example, sulfonamide derivatives have been shown to inhibit tumor cell proliferation by inducing apoptosis in cancer cells. A study demonstrated that such compounds could reduce the viability of various cancer cell lines, including breast and renal cancers, with IC₅₀ values in the low micromolar range .
The mechanism by which 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid exerts its effects may involve the inhibition of specific enzymes or pathways critical for cancer cell survival. For instance, sulfonamide compounds are known to inhibit carbonic anhydrase, an enzyme implicated in tumor growth and metastasis . This inhibition can lead to altered pH levels within tumors, creating an unfavorable environment for cancer progression.
Study on Antimicrobial Activity
A study examining the antimicrobial properties of sulfonamide derivatives found that compounds with similar structures demonstrated significant antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentrations (MIC) were reported in the range of 10–50 µg/mL .
| Compound | MIC (µg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 25 | Staphylococcus aureus |
| Compound B | 40 | Escherichia coli |
| 3-Methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid | 30 | Staphylococcus aureus |
In Vivo Studies
In vivo studies have also been conducted to evaluate the safety and efficacy of related sulfonamide compounds. These studies typically assess toxicity levels and therapeutic outcomes in animal models. Results indicated that certain derivatives exhibited low toxicity while effectively reducing tumor size in xenograft models .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-methyl-2-({[2-phenylvinyl]sulfonyl}amino)butanoic acid?
- Methodological Answer : The synthesis typically involves sulfonylation of a valine-derived intermediate. A common approach is to react L-valine with 2-phenylvinyl sulfonyl chloride under basic conditions (e.g., aqueous NaOH) at 0–5°C, followed by acidification to isolate the product. Crystallization in ethanol/water mixtures improves purity . For analogous sulfonamide syntheses, reaction optimization includes controlling stoichiometry (1:1.2 molar ratio of amino acid to sulfonyl chloride) and monitoring pH to avoid side reactions .
Q. How is the compound structurally characterized?
- Methodological Answer :
- X-ray crystallography : Resolve stereochemistry and confirm sulfonamide bond geometry. For similar compounds, monoclinic crystal systems (e.g., space group P2₁) are reported, with hydrogen-bonding networks stabilizing the structure .
- NMR : Key signals include δ 1.0–1.2 ppm (doublet for C3-methyl groups), δ 3.8–4.2 ppm (multiplet for C2-methine), and δ 7.2–7.6 ppm (aromatic protons from the styrenyl group) .
- HPLC-MS : Use a C18 column with 0.1% formic acid in water/acetonitrile gradients; observe [M-H]⁻ ions at m/z 324.1 (calculated for C₁₄H₁₇NO₄S) .
Q. What solubility data are available for this compound?
- Methodological Answer : Aqueous solubility is typically low due to the hydrophobic styrenyl group. Experimental determination via shake-flask method in PBS (pH 7.4) at 25°C shows solubility <0.1 mg/mL. Co-solvents (e.g., DMSO ≤1%) enhance solubility for in vitro assays .
Advanced Research Questions
Q. How does the sulfonamide substituent influence bioactivity in structure-activity relationship (SAR) studies?
- Methodological Answer :
- Replace the 2-phenylvinyl group with other aryl/heteroaryl sulfonyl groups (e.g., naphthyl, thiophene) to assess potency changes. For example, thiophene-2-sulfonyl analogs show altered metabolic stability due to electron-withdrawing effects .
- Use competitive binding assays (e.g., fluorescence polarization) to evaluate target affinity. Compare IC₅₀ values against reference inhibitors .
Q. What crystallographic insights explain conformational stability?
- Methodological Answer :
- The title compound adopts a gauche conformation around the C2–N bond, stabilized by intramolecular hydrogen bonds (e.g., O–H···O=S). Dihedral angles between the sulfonyl group and styrenyl moiety range from 85–95°, minimizing steric clash .
- Compare with analogs like 2-(naphthalene-1-sulfonamido)-3-phenylpropanoic acid, where π-π stacking enhances lattice stability .
Q. How to resolve contradictions between solubility and in vivo efficacy data?
- Methodological Answer :
- Solubility-bioactivity paradox : Low solubility may limit bioavailability, but prodrug strategies (e.g., esterification of the carboxylic acid) improve permeability. Validate via pharmacokinetic studies in rodent models .
- Data reconciliation : Use molecular dynamics (MD) simulations to correlate logP with membrane permeability. Adjust formulation (e.g., lipid nanoparticles) to balance solubility and absorption .
Q. What in silico methods predict target interactions?
- Methodological Answer :
- Docking studies : Use AutoDock Vina with protein targets (e.g., angiotensin receptors) to map binding pockets. The sulfonamide oxygen often forms hydrogen bonds with Arg/Lys residues .
- QSAR models : Train models using descriptors like polar surface area (PSA) and molar refractivity. Validate against experimental IC₅₀ datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
